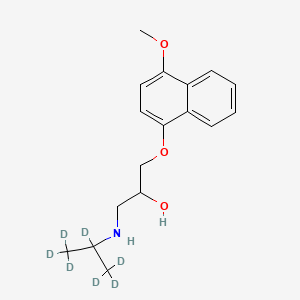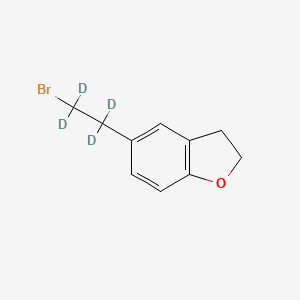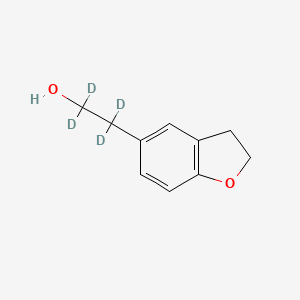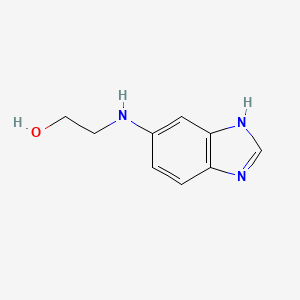
2-(3H-benzimidazol-5-ylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3H-benzimidazol-5-ylamino)ethanol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This compound has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(3H-benzimidazol-5-ylamino)ethanol typically involves the reaction of 5-amino-1H-benzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
2-(3H-benzimidazol-5-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of suitable catalysts and reaction conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon, platinum, and various acids and bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3H-benzimidazol-5-ylamino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as infections, cancer, and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3H-benzimidazol-5-ylamino)ethanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects. For example, they may inhibit the synthesis of nucleic acids, disrupt cell division, or interfere with metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the benzimidazole derivative.
Comparison with Similar Compounds
2-(3H-benzimidazol-5-ylamino)ethanol can be compared with other similar benzimidazole compounds, such as:
2-(1H-Benzimidazol-2-yl)ethanol: This compound has a similar structure but with the amino group at a different position on the benzimidazole ring.
5,6-Dimethylbenzimidazole: This derivative has additional methyl groups on the benzimidazole ring, which can affect its chemical and biological properties.
2-(1H-Benzimidazol-2-yl)aniline: This compound contains an aniline group instead of an ethanol group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other benzimidazole derivatives.
Properties
CAS No. |
110893-12-4 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.207 |
IUPAC Name |
2-(3H-benzimidazol-5-ylamino)ethanol |
InChI |
InChI=1S/C9H11N3O/c13-4-3-10-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6,10,13H,3-4H2,(H,11,12) |
InChI Key |
MGYQMUWTNAJJCM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NCCO)NC=N2 |
Synonyms |
Ethanol, 2-(1H-benzimidazol-5-ylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




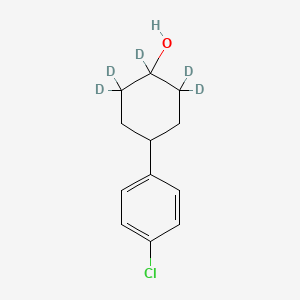
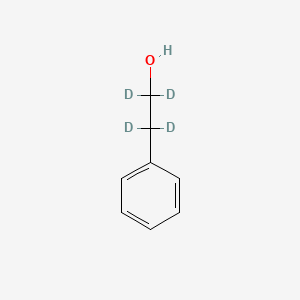
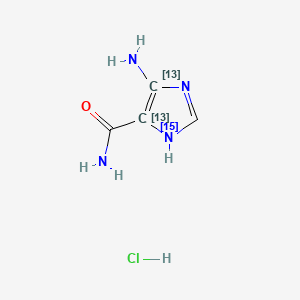
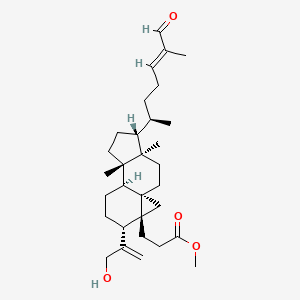
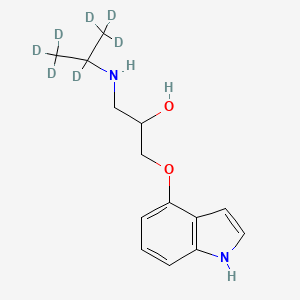

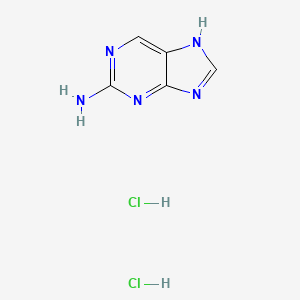
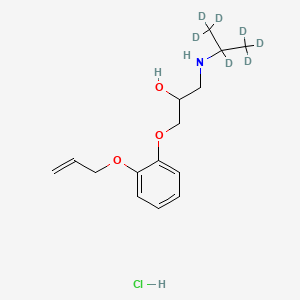
![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)
